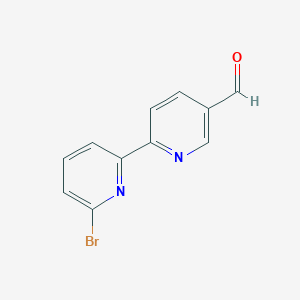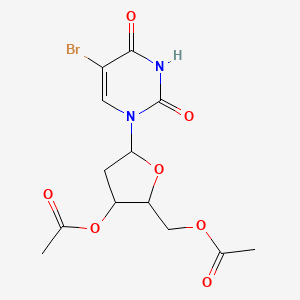
N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt is a chelating agent known for its ability to bind metal ions. It is widely used in various industrial and environmental applications due to its high efficiency and biodegradability. This compound is particularly effective in enhancing the solubility and removal of metal ions from different environments, making it a valuable tool in soil remediation and water treatment processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt typically involves the reaction of L-glutamic acid with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Reaction with Formaldehyde and Sodium Cyanide: L-glutamic acid reacts with formaldehyde and sodium cyanide to form an intermediate compound.
Hydrolysis: The intermediate compound undergoes hydrolysis to yield N, N-Bis(Carboxymethyl)-L-glutamic acid.
Neutralization: The final step involves neutralizing the acid with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The use of advanced equipment and automation ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt primarily undergoes chelation reactions, where it binds to metal ions to form stable complexes. This compound can also participate in substitution reactions, where the carboxymethyl groups can be replaced by other functional groups under specific conditions .
Common Reagents and Conditions
Chelation Reactions: Common reagents include metal ions such as calcium, magnesium, and cadmium. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products
The major products of chelation reactions are metal complexes, where the metal ions are tightly bound to the this compound. In substitution reactions, the products are derivatives of the original compound with new functional groups attached .
Scientific Research Applications
N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry to remove metal ions from solutions.
Biology: Employed in biochemical assays to stabilize metal ions and prevent their interference in biological reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in formulations to enhance the stability of active pharmaceutical ingredients.
Industry: Widely used in water treatment, soil remediation, and as a component in cleaning agents to enhance the removal of metal ions
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties but lower biodegradability.
Trisodium dicarboxymethyl alaninate: Another biodegradable chelating agent with similar applications but different structural properties.
Uniqueness
N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt stands out due to its high biodegradability and efficiency in binding metal ions. Unlike EDTA, it poses less environmental risk and is preferred in applications where environmental impact is a concern. Its unique structure allows for effective chelation and stability in various conditions, making it a versatile and valuable compound in multiple fields .
Properties
Molecular Formula |
C9H9NNa4O8 |
|---|---|
Molecular Weight |
351.13 g/mol |
IUPAC Name |
tetrasodium;2-[bis(carboxylatomethyl)amino]pentanedioate |
InChI |
InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4 |
InChI Key |
UZVUJVFQFNHRSY-UHFFFAOYSA-J |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III)](/img/structure/B12321225.png)
![3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine](/img/structure/B12321231.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12321232.png)
![3-[4-(2,6-Dioxo-1,3-dipropylpurin-3-ium-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid](/img/no-structure.png)
![2-(1-Methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl)ethanol](/img/structure/B12321243.png)
![(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B12321246.png)


![[[5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12321274.png)

